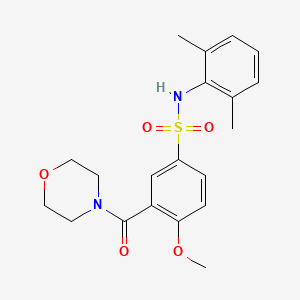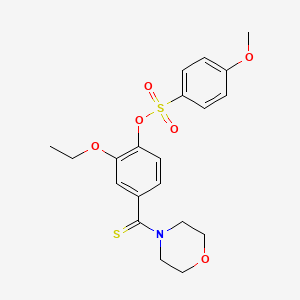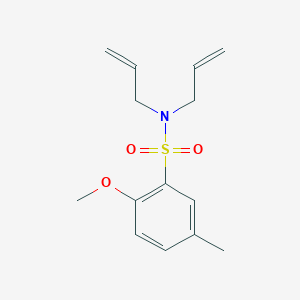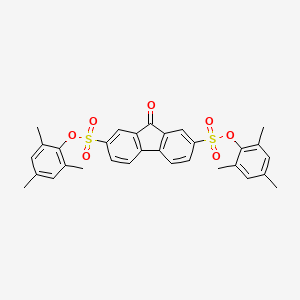
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as DMS-1, is a sulfonamide-based compound that has been studied for its potential use as an anticancer agent. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of numerous oncogenic proteins. By inhibiting Hsp90, N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-2, which is involved in the degradation of extracellular matrix proteins and is important for cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. One area of interest is in developing more potent and selective Hsp90 inhibitors based on the structure of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. Another area of interest is in studying the effects of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide on other cellular processes, such as autophagy and apoptosis. Additionally, there is interest in studying the potential use of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in combination with other anticancer agents to enhance its efficacy.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 2,6-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite to yield the corresponding amine. This amine is then reacted with 4-methoxy-3-(morpholin-4-yl)benzoyl chloride to form N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide.
科学研究应用
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been the subject of numerous scientific studies due to its potential use as an anticancer agent. In vitro studies have shown that N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can inhibit tumor growth in mouse models of breast and lung cancer.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-5-4-6-15(2)19(14)21-28(24,25)16-7-8-18(26-3)17(13-16)20(23)22-9-11-27-12-10-22/h4-8,13,21H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFRNQBKTXMDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)

![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)



